1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene, also known by its chemical formula C10H10O2, is an organic compound characterized by a methoxy group and a prop-2-yn-1-yloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 1-methoxy-4-hydroxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-yn-1-yloxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)methylbenzene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)ethylbenzene
Comparison: 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene is unique due to the presence of both a methoxy group and a prop-2-yn-1-yloxy group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds, which may have different substituents or structural arrangements.
Properties
IUPAC Name |
1-methoxy-4-prop-2-ynoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-12-10-6-4-9(11-2)5-7-10/h1,4-7H,8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHCGFRCOATEFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292957 | |
Record name | 1-methoxy-4-(prop-2-yn-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17061-86-8 | |
Record name | NSC86577 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methoxy-4-(prop-2-yn-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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